

# Application Notes: Synthesis and Utility of N-Substituted 4-Bromo-2-methoxybenzenesulfonamides

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## Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B182393

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## Introduction

The reaction of **4-bromo-2-methoxybenzene-1-sulfonyl chloride** with primary amines is a cornerstone of medicinal chemistry, yielding a class of compounds known as N-substituted 4-bromo-2-methoxybenzenesulfonamides. The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] The inclusion of the 4-bromo-2-methoxyphenyl moiety can significantly influence the molecule's biological activity, lipophilicity, and metabolic stability, making this reaction a key strategy for developing novel drug candidates.[2][3] These application notes provide detailed protocols and data for the synthesis of these valuable compounds, aimed at researchers in organic synthesis and drug development.

## Reaction Principles and Mechanism

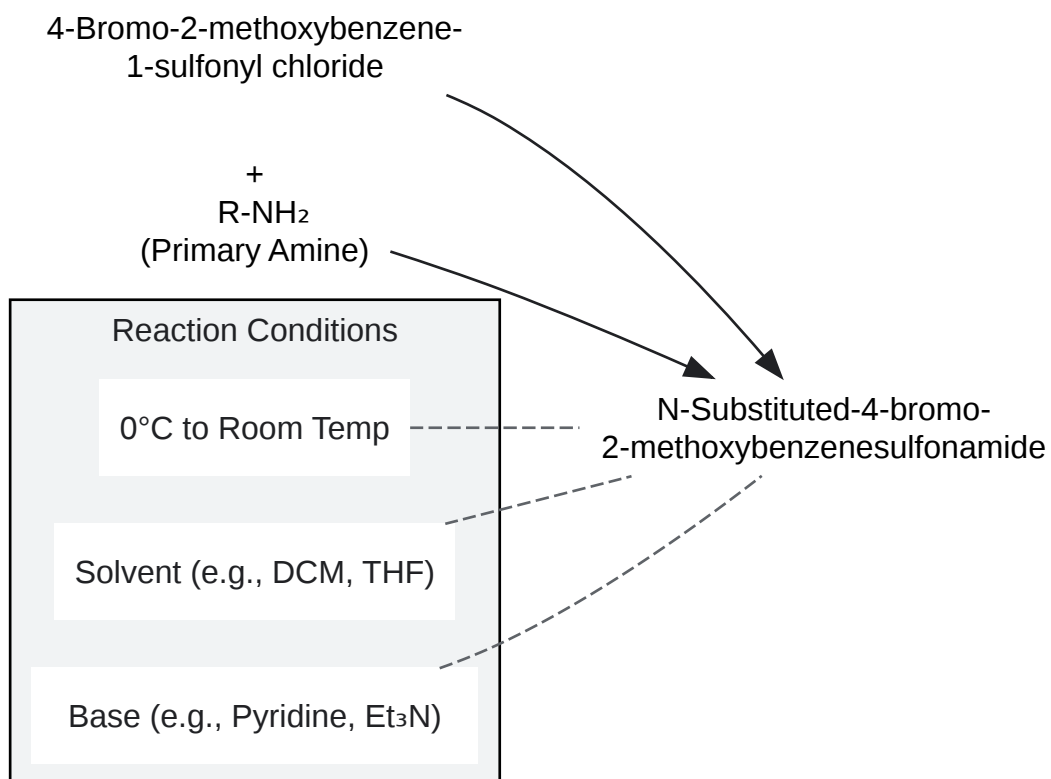
The synthesis of sulfonamides from sulfonyl chlorides and primary amines proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom.[1] The mechanism involves the following key steps:

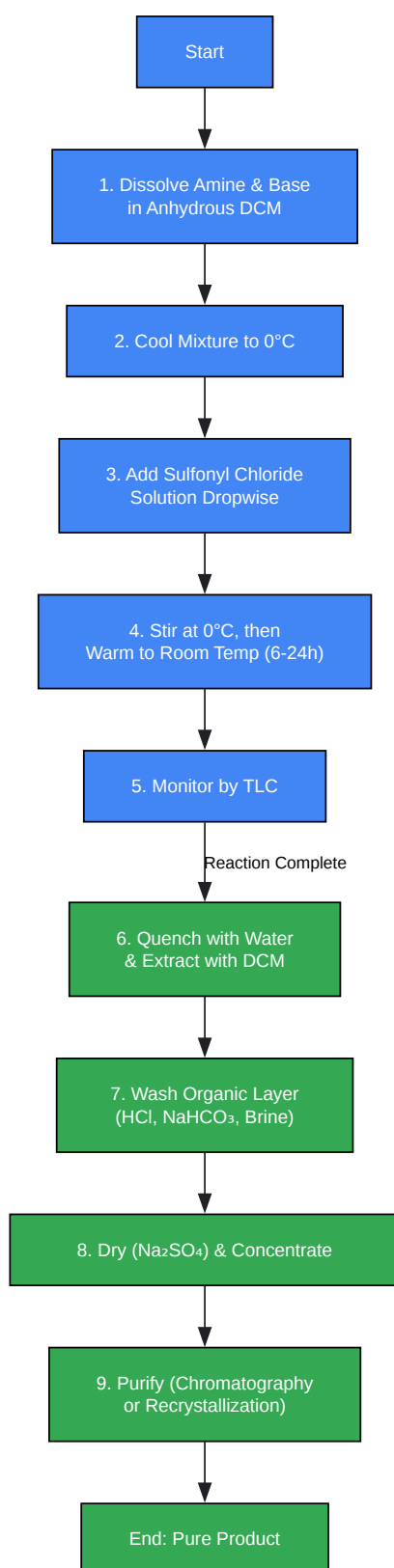
- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of **4-bromo-2-methoxybenzene-1-sulfonyl chloride**.

- **Formation of a Tetrahedral Intermediate:** This attack results in the formation of a transient tetrahedral intermediate.
- **Elimination and Proton Transfer:** The intermediate collapses, eliminating a chloride ion. A base present in the reaction mixture then abstracts a proton from the nitrogen atom to yield the final, stable sulfonamide product and a salt (e.g., triethylammonium chloride).

The presence of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.<sup>[1][4]</sup> Without a base, the HCl would protonate the primary amine, rendering it non-nucleophilic and halting the reaction.<sup>[1]</sup>

## Visualizations





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## References

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